tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate

Description

Chemical Structure and Properties

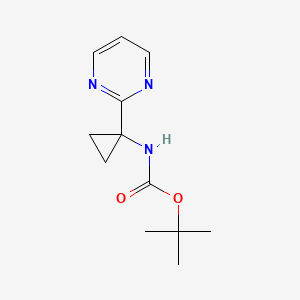

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate is a bicyclic carbamate derivative featuring a pyrimidin-2-yl substituent on a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 245.29 g/mol. The pyrimidine ring introduces aromaticity and hydrogen-bonding capabilities, while the cyclopropane ring contributes steric constraints and metabolic stability .

Synthesis The compound is synthesized via a coupling reaction using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine under nitrogen atmosphere. The reaction proceeds through activation of the carbamate intermediate, followed by nucleophilic substitution on the cyclopropane ring. Final purification involves thin-layer chromatography (TLC) and characterization via ¹H/¹³C NMR and elemental analysis (>95% purity) .

The pyrimidine moiety is critical for interactions with biological targets requiring π-π stacking or hydrogen bonding .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-pyrimidin-2-ylcyclopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-12(5-6-12)9-13-7-4-8-14-9/h4,7-8H,5-6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEWUGIKPFEXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate involves several steps. One method includes the reaction of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride with dimethylaminoacrolein and dimethylamine in anhydrous ethanol. The reaction is heated at 70°C for 18 hours

Chemical Reactions Analysis

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of tert-Butyl Carbamate Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Stability Pyrimidine vs. Bromophenyl: The pyrimidine group (C₄H₃N₂) offers hydrogen-bonding sites, enhancing target specificity in drug design. Cyano Group: tert-Butyl (1-cyanocyclopropyl)carbamate (CAS 507264-68-8) features an electron-withdrawing cyano group, which may destabilize the carbamate under basic conditions but improve electrophilic reactivity for further functionalization .

Pharmacokinetic Considerations

- The pyrrolidine-containing analog (CAS 431058-52-5) introduces a basic nitrogen, improving aqueous solubility and bioavailability compared to the parent compound .

- Fluoro and Hydroxy Substituents (CAS 1799420-92-0) enhance metabolic stability by reducing cytochrome P450-mediated oxidation, though the hydroxy group may increase plasma protein binding .

Synthetic Utility

- All compounds are synthesized via Boc-protection strategies, but the choice of coupling reagents (e.g., PyBOP vs. CDI) and reaction conditions (e.g., inert atmosphere) varies based on substituent sensitivity .

Biological Activity

tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a cyclopropyl moiety, and a pyrimidine ring. These structural features contribute to its biological activity and interaction with various biological targets.

Research indicates that tert-butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate exhibits activity through several mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to selectively inhibit Class I PI3-kinase enzymes, particularly the PI3Kα isoform, which is implicated in various cancers. This inhibition can lead to reduced tumor cell proliferation and survival .

- Anti-inflammatory Effects : It has demonstrated potential in modulating inflammatory pathways, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Cellular Proliferation Inhibition : Studies have indicated that the compound can inhibit cellular proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of tert-butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate:

Case Studies

Several studies have explored the efficacy of tert-butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on human tumor cell lines such as HeLa and HCT116. Results showed significant inhibition of cellular proliferation, indicating its potential as a therapeutic agent against cancer .

- Inflammation Model : In an LPS-stimulated model, the compound effectively inhibited TNFα production, demonstrating its anti-inflammatory properties. This suggests that it may be useful in treating inflammatory diseases .

Q & A

Basic: What are the recommended methodologies for synthesizing tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate?

A typical synthesis involves:

- Cyclopropanation : Reacting a pyrimidinyl-substituted alkene with a diazo compound (e.g., ethyl diazoacetate) in the presence of a transition metal catalyst (e.g., Rh(II)) to form the cyclopropane ring.

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .

- Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) and confirm purity via HPLC or LC-MS.

Basic: How should researchers characterize this compound spectroscopically?

Key techniques include:

- NMR Spectroscopy : Compare δ ~8.2–8.4 ppm (pyrimidinyl protons) and δ ~1.3–1.5 ppm (tert-butyl group) with analogous compounds. For cyclopropane protons, expect splitting patterns consistent with J ~4–6 Hz .

- X-ray Crystallography : Employ SHELX software for structure refinement. Resolve ambiguities in cyclopropane geometry by analyzing thermal displacement parameters .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS.

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

- Cross-Validation : If NMR signals conflict with expected splitting (e.g., cyclopropane protons), use 2D experiments (COSY, HSQC) to assign coupling networks.

- Crystallographic Resolution : For ambiguous stereochemistry, grow single crystals and solve the structure via X-ray diffraction. SHELXL refinement can resolve disorder in the tert-butyl group .

- Comparative Analysis : Reference spectral databases (e.g., NIST Chemistry WebBook) for analogous pyrimidinyl-carbamates .

Advanced: What strategies optimize low yields in cyclopropane ring formation?

- Catalyst Screening : Test Rh(II) complexes (e.g., Rh₂(OAc)₄) vs. Cu(I) catalysts for regioselectivity.

- Temperature Control : Maintain −10°C to 0°C during diazo compound addition to minimize side reactions.

- Solvent Optimization : Use dichloromethane or toluene to stabilize reactive intermediates. Monitor reaction progress via TLC .

Advanced: How can computational modeling aid in understanding reactivity?

- DFT Calculations : Model transition states for cyclopropanation to predict regiochemical outcomes.

- Docking Studies : If the compound is a pharmaceutical intermediate, simulate binding interactions with biological targets (e.g., kinases) using software like AutoDock.

- Conformational Analysis : Use Gaussian or ORCA to assess steric strain in the cyclopropane-Boc moiety .

Basic: What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.

- Ventilation : Use fume hoods for synthesis and purification steps.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS guidelines for structurally similar carbamates .

Advanced: How to analyze and mitigate byproduct formation during Boc protection?

- LC-MS Monitoring : Detect impurities (e.g., tert-butyl alcohol adducts) via reverse-phase chromatography.

- Acid Scavengers : Add molecular sieves or TEA to trap HCl generated during Boc activation.

- Byproduct Isolation : Use preparative TLC to isolate side products and characterize via NMR .

Advanced: What are the stability challenges under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.